1,2-Bis(diisopropylphosphino)ethane
Overview
Description
1,2-Bis(diisopropylphosphino)ethane is a bidentate ligand commonly used in coordination chemistry. It is similar to the ligand 1,2-bis(diphenylphosphino)ethane, with the substitution of isopropyl groups for phenyl groups . This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(diisopropylphosphino)ethane can be synthesized through the reaction of diisopropylphosphine with 1,2-dichloroethane. The reaction typically involves the use of a base such as sodium or potassium to deprotonate the diisopropylphosphine, followed by nucleophilic substitution with 1,2-dichloroethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(diisopropylphosphino)ethane undergoes various types of reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as nickel, palladium, and platinum.
Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated to metal centers.
Substitution Reactions: Can undergo ligand exchange reactions with other phosphine ligands.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as nickel(II) chloride or palladium(II) acetate in the presence of a suitable solvent like tetrahydrofuran or dichloromethane.
Oxidation and Reduction: Often require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution Reactions: Usually conducted in polar solvents such as ethanol or acetonitrile.
Major Products Formed
Coordination Complexes: Stable metal-ligand complexes with various geometries depending on the metal center.
Oxidized or Reduced Ligands: Modified phosphine ligands with altered oxidation states.
Substituted Ligands: New phosphine ligands with different substituents.
Scientific Research Applications
1,2-Bis(diisopropylphosphino)ethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-bis(diisopropylphosphino)ethane primarily involves its ability to coordinate with metal centers. The bidentate nature of the ligand allows it to form stable chelate complexes, which can enhance the reactivity and selectivity of the metal center in catalytic processes . The ligand’s steric and electronic properties can be tuned by modifying the isopropyl groups, allowing for the optimization of catalytic activity and selectivity .
Comparison with Similar Compounds
1,2-Bis(diisopropylphosphino)ethane is similar to other bidentate phosphine ligands such as:
1,2-Bis(diphenylphosphino)ethane: Differentiated by the presence of phenyl groups instead of isopropyl groups.
1,2-Bis(dimethylphosphino)ethane: Contains methyl groups instead of isopropyl groups.
1,2-Bis(diethylphosphino)ethane: Features ethyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its balance of steric bulk and electronic properties, which can be advantageous in specific catalytic applications .
Properties
IUPAC Name |
2-di(propan-2-yl)phosphanylethyl-di(propan-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFRFTSSEHRKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCP(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336409 | |
Record name | 1,2-Bis(diisopropylphosphino)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87532-69-2 | |
Record name | 1,1′-(1,2-Ethanediyl)bis[1,1-bis(1-methylethyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87532-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(diisopropylphosphino)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-bis(diisopropylphosphino)ethane?
A1: this compound, often abbreviated as dippe, has the molecular formula C14H32P2 and a molecular weight of 262.37 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using a variety of spectroscopic techniques, including:
- NMR Spectroscopy: Both 1H and 31P{1H} NMR are frequently employed. For instance, analysis of the second-order [AB2]2 spin system in the 31P{1H} NMR spectrum of [(dippe)Pd]2(μ-dippe) helped elucidate its solution structure. []
- IR Spectroscopy: Provides information about the presence of functional groups and metal-ligand bonds. For example, the nature of the hydride ligands in complexes like [{Ni(dippe)}2H3][BPh4] can be probed using IR spectroscopy. []
Q3: Is this compound stable under ambient conditions?
A3: Yes, this compound is a bench-stable ligand, making it convenient for synthesis and storage. [, ]
Q4: What types of metals readily form complexes with this compound?
A4: this compound has been shown to form complexes with a wide range of transition metals, including nickel, palladium, platinum, ruthenium, osmium, molybdenum, titanium, chromium, hafnium, and iron. [1-25] This versatility makes it valuable for exploring diverse catalytic applications.
Q5: How does the steric bulk of this compound influence its coordination chemistry?
A5: The bulky diisopropylphosphino groups in dippe exert significant steric hindrance, favoring the formation of low-coordinate metal complexes. This can lead to unique reactivity, such as the stabilization of unusual 12-electron chromium(II) alkyl and aryl complexes. []
Q6: Can you give an example of how this compound can stabilize reactive metal species?
A6: The reaction of [FeBr2(dippe)] with Grignard reagents in arene solvents results in the formation of [Fe(η6-arene)(dippe)] complexes. The proposed mechanism involves β-elimination from transient dialkyl iron species, yielding unstable iron(II) hydrides. These hydrides then undergo reductive elimination of H2, forming iron(0) centers that are trapped by the arene solvent. The dippe ligand stabilizes these otherwise reactive iron(0) species. []
Q7: What are some notable catalytic applications of this compound complexes?
A7: this compound complexes have been explored as catalysts for a variety of transformations, including:
- Carbon Dioxide Reduction: fac-[Mn(CH2CH2CH3)(dippe)(CO)3] serves as a precatalyst for the selective hydrogenation of carbon dioxide to formate under mild conditions in the presence of a Lewis acid co-catalyst (LiOTf) and a base (DBU). []
- Styrene Polymerization: Cationic nickel complexes with dippe, such as [Ni(η3-CH2C(R)CH2)(dippe)2][BPh4] and [Ni(η-2-MeInd)(dippe)2][BPh4], can catalyze the nonliving polymerization of styrene without a cocatalyst like methylaluminoxane. []
- Dehydrocoupling of Silanes: [(dippe)Ni(μ-H)]2 effectively catalyzes the dehydrocoupling of phenylsilane and phenylmethylsilane, affording polysilanes. The catalyst demonstrates favorable reaction conditions, molecular weight control, and selectivity for linear oligomers. []
- Hydrosilylation of Olefins: Dinuclear rhodium complexes, such as [(dippe)Rh]2(μ-H)(μ-η2-HSiRR‘), are proposed as active species in the catalytic hydrosilylation of olefins with diphenylsilane. []
Q8: How does the choice of metal center influence the catalytic activity of this compound complexes?
A8: The metal center plays a crucial role in dictating the reactivity and selectivity of dippe complexes in catalytic reactions. For instance, nickel-dippe complexes are effective in C-C bond activation reactions, while palladium-dippe complexes are known for their activity in C-S bond activation. [, , , ]. Furthermore, the oxidation state of the metal center can significantly impact the catalytic activity. For example, a study on nickel-catalyzed transfer hydrogenation and alkylation of α,β-unsaturated enones with methanol revealed that the "[(dippe)Ni]" moiety derived from [(dippe)Ni(μ-H)]2, upon η2-coordination to the C,C double bonds of the substrate, facilitated the selective reduction of C═C bonds to yield enones and saturated ketones via a homogeneous catalytic pathway. Interestingly, a heterogeneous pathway involving the same catalyst led to the formation of mono- and dimethylated ketones. []
Q9: What are some common mechanistic pathways involving this compound complexes in catalytic reactions?
A9: Depending on the metal and reaction conditions, dippe complexes can participate in various mechanistic pathways:
- Oxidative Addition: The electron-rich nature of the dippe ligand can promote oxidative addition of substrates to the metal center. This is exemplified by the reaction of [RuCpCl(dippe)] with H2S, leading to the ruthenium(IV) hydridothiol [RuCpH(SH)(dippe)]+. []
- Reductive Elimination: This process is often involved in product release from the metal center. The formation of [Fe(η6-arene)(dippe)] complexes from high-spin iron(II) alkyls upon hydrogenation is proposed to involve reductive elimination of H2 from iron(II) hydride intermediates. []
- Migratory Insertion: This step is crucial in reactions involving the formation of new C-C bonds, such as the CO insertion into the Pd-Me bond of [Pd(dippe)Me(CO)]+ to form the acetyl carbonyl derivative [Pd(dippe)(COMe)(CO)]+. []
Q10: How can mechanistic studies be used to improve the design of catalysts containing this compound?
A10: Understanding the reaction mechanism, including the identification of key intermediates and rate-determining steps, can guide the optimization of catalytic systems. For example, kinetic studies on the isomerization of hydrido-alkynyl ruthenium complexes to vinylidene complexes, promoted by dippe, revealed the dissociative nature of the mechanism and its inhibition by strong acids. This knowledge could be utilized to control the reaction selectivity by tuning the reaction conditions. []
- Mechanistic Elucidation: DFT calculations can help validate proposed mechanisms, determine the energetics of different pathways, and provide insights into the structures of key intermediates. This approach has been successfully employed to study the mechanism of borylene formation from the ring-opening of pinacolborane by a five-coordinate iridium tris(boryl) complex, (dippe)Ir(Bpin)3. []
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